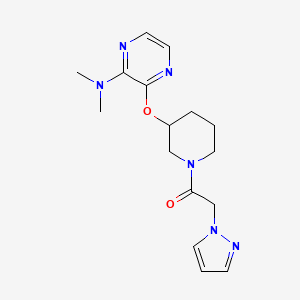

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a number of pharmaceuticals and biologically active compounds . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in sleep aids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazoles are typically synthesized using the Huisgen cycloaddition, a type of click chemistry . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the ethoxyphenyl and fluorophenyl groups attached at the 1 and 4 positions, respectively .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the 1,2,3-triazole ring and the substituent groups. For example, the ethoxy group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituent groups and the 1,2,3-triazole ring. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Triazole derivatives have been synthesized with variations in their structure, showing good to moderate antimicrobial activities against various microorganisms. These derivatives include compounds synthesized from ester ethoxycarbonylhydrazones reacting with primary amines, indicating the versatility of triazole-based compounds in developing antimicrobial agents (Bektaş et al., 2007).

Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and triazole, showing that some synthesized compounds possessed antimicrobial, antilipase, and antiurease activities. This research underlines the importance of triazole derivatives in developing new therapeutic agents with broad biological activities (Başoğlu et al., 2013).

Antiviral Activity

- A notable study describes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant anti-influenza A virus (H5N1) activities. This research presents triazole compounds as potential antiviral agents, especially against bird flu influenza (Hebishy et al., 2020).

Fluorophore Development

- Research into N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing color-tunable fluorophores reveals the application of triazole derivatives in developing fluorescent dyes. These dyes show promise in various scientific and industrial applications due to their fluorescence characteristics (Witalewska et al., 2019).

Anticancer Agents

- The synthesis of 2-phenylthiazole-4-carboxamide derivatives and their evaluation as anticancer agents against several cancer cell lines highlight the therapeutic potential of triazole-related compounds in oncology. This study demonstrates the importance of structural modifications in enhancing cytotoxic activities against cancer cells (Aliabadi et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGCIOPJLWFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)

![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)

![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)